

Physicochemical properties of crystalline 5-(Hydroxymethyl)pyrimidine

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)pyrimidine

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An In-Depth Technical Guide to the Physicochemical Properties of Crystalline 5-(Hydroxymethyl)pyrimidine

Introduction

5-(Hydroxymethyl)pyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.^[1] As a pyrimidine derivative, it is structurally related to nucleobases, making it a valuable scaffold in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs.^{[1][2]} Its structure can be found in some natural bioactive compounds and as a component of nontypical nitrogen bases in DNA.^{[2][3]} A thorough understanding of its physicochemical properties is paramount for researchers in formulation development, process chemistry, and pharmacology to ensure optimal handling, characterization, and application in preclinical and clinical studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline 5-(Hydroxymethyl)pyrimidine. It includes available quantitative data, detailed experimental protocols for key characterization techniques, and a workflow diagram to guide researchers in their analytical endeavors.

Physicochemical Data Summary

The known physicochemical properties of 5-(Hydroxymethyl)pyrimidine are summarized below. While specific experimental data for properties like solubility and pKa are not widely published, this guide provides standardized protocols for their determination.

Table 1: General Physicochemical Properties of **5-(Hydroxymethyl)pyrimidine**

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.12 g/mol	[1]
Appearance	Light-yellow or White Solid	[1] [2]
Melting Point	44 - 60 °C	[1]

Core Physicochemical Properties and Experimental Protocols

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity and is fundamental for material characterization. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and other thermal events like phase transitions or decomposition.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on standard methodologies for thermal analysis of small organic molecules.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[\[4\]](#)
- Sample Preparation: Accurately weigh 5–20 mg of crystalline **5-(Hydroxymethyl)pyrimidine** into a clean aluminum or platinum DSC pan.[\[4\]](#) Crimp the pan with a lid to ensure good thermal contact.
- Reference Preparation: Prepare an empty, sealed pan to serve as the reference.[\[5\]](#)
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.
- Thermal Program:

- Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).[7]
- Data Analysis: The DSC thermogram will show a heat flow curve as a function of temperature. The melting point (T_m) is determined from the endothermic peak. For organic compounds, the onset of the melting peak is typically reported as the melting point.[6] The area under the peak corresponds to the enthalpy of fusion (ΔH_{fus}).[7]

Solubility

Aqueous solubility is a key determinant of a compound's bioavailability and suitability for formulation.[8] The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9]

Experimental Protocol: Aqueous Solubility Determination by Shake-Flask Method

This protocol is adapted from standard guidelines for thermodynamic solubility assessment.[9][10]

- Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[9]
- Sample Preparation: Add an excess amount of solid, crystalline **5-(Hydroxymethyl)pyrimidine** to a known volume of each buffer in a sealed flask or vial. The excess solid ensures that a saturated solution is achieved.
- Equilibration: Agitate the flasks at a constant temperature (typically 37 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration to reach equilibrium (e.g., 24 to 72 hours).[9] Periodically sample the supernatant to confirm that the concentration has reached a plateau.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[8]

- Quantification: Analyze the concentration of **5-(Hydroxymethyl)pyrimidine** in the clear filtrate. A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is typically used.
- Data Analysis: Construct a standard calibration curve for the compound. Use this curve to determine the concentration in the saturated filtrate, which represents the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at different pH values, which profoundly influences its solubility, absorption, and interaction with biological targets.[\[11\]](#) Potentiometric titration is a highly accurate and common method for pKa determination.[\[12\]](#)[\[13\]](#)

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining pKa values using potentiometric methods.[\[11\]](#) [\[14\]](#)

- Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[\[14\]](#)
- Sample Preparation: Accurately weigh and dissolve a precise amount of **5-(Hydroxymethyl)pyrimidine** in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 10^{-4} M or higher).[\[12\]](#)[\[14\]](#) Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[\[14\]](#)
- Titration:
 - Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[\[14\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.
 - Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[\[14\]](#)

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which is found at the inflection point of the curve.[11][13]

Crystal Structure

The three-dimensional arrangement of molecules in a crystal lattice is determined by Single-Crystal X-ray Diffraction (SCXRD). This technique provides definitive information on molecular structure, conformation, and intermolecular interactions.[15][16]

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

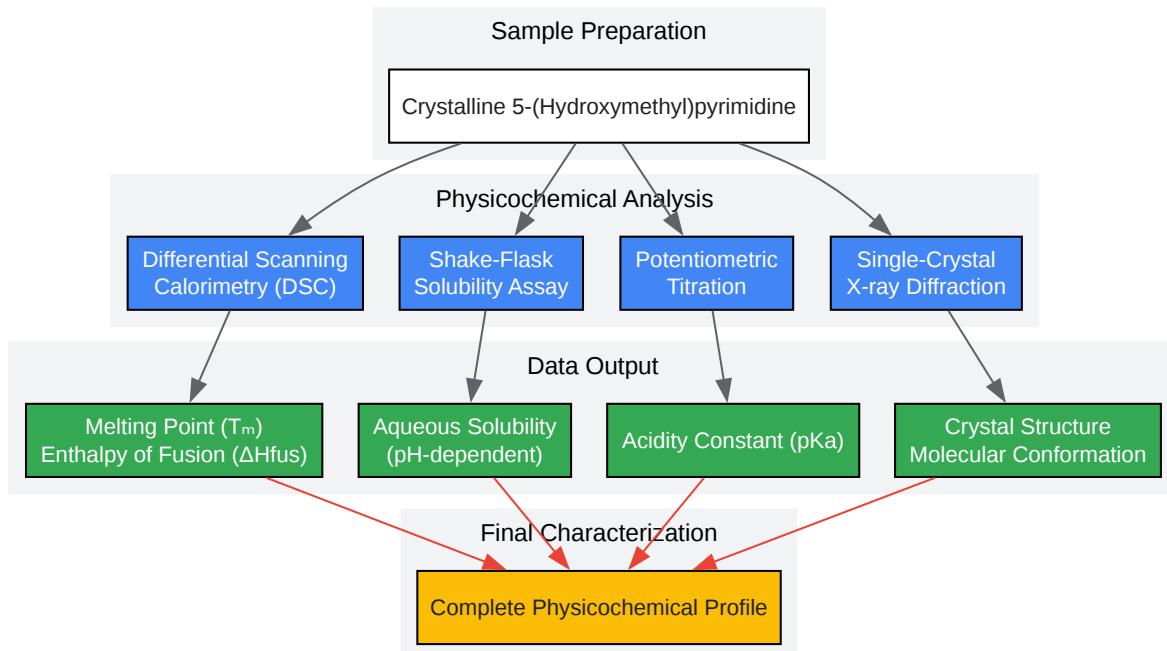
This protocol describes the general workflow for SCXRD analysis of a small organic molecule. [15][17]

- Crystal Growth: The first and most critical step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions).[17] Common methods include:
 - Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation, filter the solution to remove dust, and allow the solvent to evaporate slowly in a loosely covered vial.[18][19]
 - Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in an intense, monochromatic X-ray beam.
 - Rotate the crystal and collect the diffraction pattern (reflections) at various orientations using a detector.

- Structure Solution and Refinement:
 - The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and crystal symmetry.
 - Computational methods are used to solve the phase problem and generate an initial electron density map.
 - A molecular model is built into the electron density map and refined against the experimental data to yield the final, high-resolution three-dimensional structure.[16]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of crystalline **5-(Hydroxymethyl)pyrimidine**.



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